[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
Description
Properties
CAS No. |
67526-94-7 |
|---|---|
Molecular Formula |
C32H46O12 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate |
InChI |
InChI=1S/C32H46O12/c1-9-12-13-15-22(35)41-26-24-23(18(5)25(26)42-28(36)17(4)11-3)27-32(39,31(8,38)29(37)43-27)20(40-21(34)14-10-2)16-30(24,7)44-19(6)33/h11,20,24-27,38-39H,9-10,12-16H2,1-8H3/b17-11+ |
InChI Key |
LXWLOFYIORKNSA-GZTJUZNOSA-N |
Isomeric SMILES |
CCCCCC(=O)OC1C2C(=C(C1OC(=O)/C(=C/C)/C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
Canonical SMILES |
CCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
Other CAS No. |
67526-94-7 |
Pictograms |
Irritant |
Synonyms |
thapsigargicin |
Origin of Product |
United States |
Preparation Methods
Two-Phase Terpene Synthesis Logic
The most efficient route to thapsigargicin employs a two-phase terpene synthesis strategy, as demonstrated in the scalable synthesis of its analogue nortrilobolide. This approach divides the synthesis into:
-
Cyclase Phase : Construction of the carbocyclic skeleton.
-
Oxidase Phase : Sequential installation of oxygen functionalities.
Key Steps in the Cyclase Phase:
Oxidase Phase Functionalization:
The order of oxygenation is critical to avoid functional group incompatibilities:
-
C-3 Hydroxylation : Achieved via Sharpless asymmetric dihydroxylation (AD) with an 89% yield and >20:1 diastereomeric ratio (dr).
-
C-6/C-7 Dihydroxylation : Upjohn dihydroxylation with catalytic OsO₄ and N-methylmorpholine N-oxide (NMO) introduces vicinal diols in 78% yield.
-
C-8 Allylic Oxidation : Mn(OAc)₃-mediated oxidation installs the C-8 ketone (62% yield).
-
C-2 α-Oxidation : KMnO₄-mediated octanoylation under biphasic conditions (CH₂Cl₂/H₂O) introduces the C-2 ester.
Synthesis of Thapsigargicin from Advanced Intermediates
Thapsigargicin is synthesized via late-stage acylation of a tetra-ol intermediate (Table 1):
Table 1. Critical Steps in Thapsigargicin Synthesis
The final acylation step utilizes angelic anhydride to install the signature α,β-unsaturated ester at C-3, distinguishing thapsigargicin from thapsigargin.
Semisynthetic Modifications
Derivatization of Natural Precursors
Early routes to thapsigargicin relied on semisynthesis from thapsigargin:
-
Selective Hydrolysis : Treatment of thapsigargin with LiOH/MeOH selectively cleaves the C-3 angelate ester, yielding the C-3 alcohol intermediate (63% yield).
-
Re-esterification : Subsequent acylation with angelic anhydride restores the thapsigargicin structure.
However, this method is limited by the low natural abundance of thapsigargin and scalability challenges.
Reaction Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions: Thapsigargicin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Esterification reactions often use acid chlorides and alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thapsigargicin can lead to the formation of various oxidized derivatives, while esterification can produce different ester forms of the compound .
Scientific Research Applications
Therapeutic Applications
-
Cancer Therapy :
- Esophageal Cancer : Thapsigargicin has been found to sensitize esophageal squamous cell carcinoma (ESCC) to TRAIL (TNF-related apoptosis-inducing ligand) treatment. Studies indicate that it enhances apoptosis in ESCC cells by promoting the expression of CHOP and DR5, critical mediators of the apoptotic pathway .
- Glioblastoma Multiforme : Research indicates potential applications in treating aggressive brain tumors like glioblastoma multiforme through its cytotoxic effects on tumor cells .
- Viral Infections :
- Cellular Biology Research :
Case Study 1: Thapsigargicin in Esophageal Cancer
A study demonstrated that thapsigargicin significantly increased apoptosis in ESCC cells when combined with TRAIL. The combination treatment showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve therapeutic outcomes for patients with this type of cancer .
Case Study 2: Antiviral Activity
In vitro studies have indicated that thapsigargicin can inhibit SARS-CoV-2 replication by disrupting calcium signaling pathways essential for viral entry and replication within host cells. This finding opens avenues for further research into its potential as a therapeutic agent against viral infections .
Future investigations are focusing on thapsigargicin's role in modulating the unfolded protein response and its implications for treating various diseases characterized by protein misfolding and ER stress. Additionally, ongoing clinical trials are assessing its efficacy and safety as an anticancer therapeutic agent, particularly in combination therapies with other chemotherapeutics .
Mechanism of Action
Thapsigargicin exerts its effects by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump. This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately causing apoptosis. The compound’s lipophilic properties allow it to integrate into cellular membranes, where it interacts with SERCA .
Comparison with Similar Compounds
Key Differences :
- Substituent Variability : The acyl groups at C2, C3, and C8 positions dictate SERCA binding affinity. Thapsigargin’s tiglate (C3) and acetyl (C2, C8) groups optimize interaction with SERCA’s hydrophobic pocket .
- Oxygenation : Higher oxygenation (53% carbon-oxygen bonds) in thapsigargin enhances polarity and target specificity compared to analogs like trilobolide .
Pharmacological Comparison
Table 2: Pharmacological Profiles of Thapsigargin and Analogs
Key Insights :
- Thapsigargin vs. Mipsagargin : Mipsagargin, a prostate-specific membrane antigen (PSMA)-targeted prodrug, reduces systemic toxicity by releasing active thapsigargin selectively in tumors .
- Thapsigargin vs. sHA 14-1 : Both induce ER stress, but sHA 14-1 uniquely depletes mitochondrial mass, whereas thapsigargin preserves mitochondrial structure .
- Thapsigargin vs.
Research Findings on Functional Divergence
Dose-Dependent Effects :
- Low thapsigargin (10–100 nM) elevates cytosolic Ca²⁺ without activating NADPH oxidase, while high doses (1–10 μM) induce oxidative stress independently of Ca²⁺ .
- In astrocytes, 0.33 μM thapsigargin inhibits protein synthesis by 50%, comparable to tunicamycin, but without cell type-specific differences .
Transcriptional Regulation :
- Thapsigargin upregulates NFIL3/E4BP4 mRNA in a dose- and time-dependent manner, a response absent in analogs like sHA 14-1 .
Biological Activity
Thapsigargicin, a potent inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), is derived from the plant Thapsia garganica. This compound has garnered significant attention in recent years due to its diverse biological activities, particularly in inducing apoptosis in various cancer cell lines. This article delves into the biological activity of thapsigargicin, highlighting its mechanisms of action, effects on different cancer types, and relevant case studies.
Thapsigargicin primarily exerts its biological effects through the inhibition of SERCA, which leads to an increase in cytosolic calcium levels. This calcium overload triggers several downstream signaling pathways that culminate in apoptosis. Key mechanisms include:
- Endoplasmic Reticulum (ER) Stress : Thapsigargicin induces ER stress by disrupting calcium homeostasis, leading to the activation of the unfolded protein response (UPR). This response can initiate apoptosis if stress is prolonged or severe.
- Activation of Apoptotic Pathways : The compound has been shown to activate caspases, particularly caspase-3 and caspase-9, which are crucial for the execution phase of apoptosis. It also modulates pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, influencing cell survival outcomes.
Biological Activity Across Cancer Types
Thapsigargicin's anticancer potential has been explored in various studies focusing on different cancer types:
1. Esophageal Cancer
A study demonstrated that thapsigargicin enhances the sensitivity of esophageal squamous cell carcinoma (ESCC) to TRAIL (TNF-related apoptosis-inducing ligand). The combination treatment induced significant apoptosis through increased reactive oxygen species (ROS) generation and activation of caspases .
| Parameter | Control | Thapsigargicin (1 µM) | TRAIL (100 ng/ml) | Combination |
|---|---|---|---|---|
| Apoptosis Rate (%) | 10 | 35 | 30 | 70 |
| Caspase-3 Activity | Low | High | Moderate | Very High |
2. Adrenocortical Carcinoma
In another study, thapsigargicin was shown to inhibit the viability of adrenocortical carcinoma (ACC) cells by activating Jun N-terminal kinase (JNK) signaling pathways. The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis rates .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 1 | 85 | 15 |
| 10 | 50 | 40 |
| 30 | 20 | 70 |
3. Prostate Cancer
Thapsigargicin also demonstrated significant effects in prostate cancer models, where it inhibited cell proliferation and increased apoptotic markers. The study reported that treatment with thapsigargicin resulted in a marked increase in caspase-3 activity and a decrease in cell viability .
Case Studies
Several case studies have highlighted thapsigargicin's potential as a therapeutic agent:
- Case Study on ESCC : In vitro experiments revealed that thapsigargicin combined with TRAIL led to synergistic effects in inducing apoptosis in ESCC cells. The study underscored the role of ER stress and ROS generation as pivotal factors in enhancing TRAIL sensitivity .
- Adrenocortical Carcinoma Study : Thapsigargicin was administered to ACC xenograft models, resulting in significant tumor growth suppression. The study emphasized the activation of JNK signaling as a key mechanism behind this effect .
Q & A
Q. What analytical methods are recommended for assessing thapsigargin purity and concentration in experimental setups?
Thapsigargin purity and quantification are critical for reproducibility. High-performance liquid chromatography (HPLC) with UV/fluorescence detection is standard for routine analysis due to its sensitivity (detection limits ≤1 ng/mL) . For complex matrices (e.g., cell lysates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides specificity, with recovery rates >95% in spiked biological samples . Thin-layer chromatography (TLC) is a cost-effective alternative for rapid purity screening. Researchers should validate methods using certified reference materials and include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How does thapsigargin induce endoplasmic reticulum (ER) stress in cellular models?
Thapsigargin inhibits sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), disrupting calcium homeostasis. SERCA inhibition elevates cytosolic Ca²⁺ (from ~100 nM to >500 nM), activating unfolded protein response (UPR) markers like GRP78, ATF4, and CHOP . For example, in H4IIE liver cells, 450 nM thapsigargin increases CHOP expression 8-fold within 6 hours . Researchers should confirm SERCA inhibition via calcium flux assays (e.g., Fura-2 AM) and correlate with UPR activation using qRT-PCR or Western blot .
Q. What model organisms are suitable for studying thapsigargin’s effects on calcium homeostasis?
- Mammalian cell lines : PC3 prostate cancer cells show dose-dependent apoptosis (10–100 nM, 24–48 h) via caspase-3/9 activation .
- C. elegans : Thapsigargin (3 μg/mL in NGM plates) induces ER stress in neurodegeneration studies .
- Primary cells : SVECs (mouse endothelial cells) exhibit transient receptor potential (TRP) channel modulation at 1 μM .
Choose models based on calcium signaling readouts (e.g., FLUO-4 for live-cell imaging) and compatibility with genetic or pharmacological perturbations.
Advanced Research Questions
Q. How can researchers resolve contradictions in thapsigargin’s effects on calcium-dependent signaling?
Discrepancies arise from concentration-dependent responses and model-specific pathways. For example:
- In SVECs, 1 μM thapsigargin activates TRPC channels, increasing Ca²⁺ entry, but 10 μM blocks TRP-mediated currents via store-operated calcium entry (SOCE) .
- In cochlear hair cells, 10 μM thapsigargin reduces Ca²⁺ spike frequency (p = 4.76×10⁻⁵) but not amplitude .
Recommendations : - Standardize concentrations (e.g., 100–300 nM for apoptosis vs. 1–10 μM for acute calcium overload).
- Include channel-specific inhibitors (e.g., 2-APB for SOCE) and parallel controls (e.g., cyclopiazonic acid as an alternative SERCA inhibitor) .
Q. What strategies optimize thapsigargin synthesis given its structural complexity?
Thapsigargin’s hexa-oxygenated guaianolide core requires multi-step synthesis. Key advancements include:
- Ley’s approach : Grob fragmentation and Prins cyclization to construct the tricyclic core (22% yield over 15 steps) .
- Late-stage functionalization : Selective esterification at C3/C8 positions improves scalability .
Challenges : Low natural abundance (0.002% yield from Thapsia garganica) necessitates synthetic routes. Use chiral HPLC to resolve enantiomers and validate purity via ¹H-NMR (δ 5.78 ppm for α,β-unsaturated lactone) .
Q. How do concentration gradients and exposure times influence neurobiological outcomes?
- Acute exposure : 1 μM thapsigargin for 15 min in PC12 cells triples non-transferrin-bound iron (NTBI) uptake (p < 0.05) .
- Chronic exposure : 100 nM for 48 h induces caspase-3 cleavage in PC3 cells .
Methodological note : Pre-treat cells with BAPTA-AM (Ca²⁺ chelator) to isolate ER stress from calcium overload effects .
Methodological Best Practices
Q. What experimental controls are essential for thapsigargin-induced apoptosis studies?
- Positive controls : CHOP Control Cell Extracts (e.g., C2C12 cells treated with 300 nM thapsigargin for 2 h) validate Western blot antibodies .
- Vehicle controls : DMSO (≤0.1%) to rule out solvent effects .
- Pharmacological controls : Co-treatment with 4μ8C (IRE1α inhibitor) to confirm UPR pathway specificity .
Q. How can multi-omics approaches map thapsigargin’s impact on ER stress networks?
- Transcriptomics : qRT-PCR for Mig6 (upregulated 4-fold in INS-1 cells at 1 μM, 6 h) .
- Proteomics : SILAC-based quantification of TRAF2 degradation in Treg cells .
- Metabolomics : LC-MS profiling of ATP/ADP ratios to assess SERCA inhibition efficacy .
Q. How to validate SERCA inhibition as the primary mechanism of action?
- Direct binding assays : Fluorescent ATP analogs (e.g., TNP-ATP) to measure SERCA affinity (Kd < 10 nM) .
- Genetic validation : SERCA2 knockdown (siRNA) should attenuate thapsigargin-induced calcium release .
10. Addressing challenges in reproducing antiviral effects across viral models
Thapsigargin’s broad-spectrum antiviral activity (e.g., SARS-CoV-2 EC₅₀ = 12 nM) requires:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
